1-Ethyl-2-iodo-3-methylbenzene
Overview
Description
1-Ethyl-2-iodo-3-methylbenzene, also known as 3-Ethyl-2-iodotoluene, is an organic compound with the molecular formula C₉H₁₁I. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and a methyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Ethyl-2-iodo-3-methylbenzene is a derivative of benzene, a cyclic hydrocarbon. The primary target of this compound is the benzene ring structure in organic molecules . The benzene ring is a key component in many biological molecules, including amino acids, nucleic acids, and lipids.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can undergo various reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound is likely to have a high logP value, indicating it is lipophilic and can easily cross cell membranes . Its boiling point is around 118-120°C at 15 mmHg , suggesting it is volatile. Its water solubility is estimated to be low, which could affect its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests it could evaporate under high temperatures . Its lipophilicity suggests it could accumulate in fatty tissues . Additionally, its stability and reactivity could be influenced by factors such as pH and the presence of other reactive species.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-ethyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as a nucleophile and the iodine as an electrophile .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, usually in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 3-ethyl-2-methylbenzoic acid.
Reduction: Formation of 1-ethyl-3-methylbenzene.
Scientific Research Applications
1-Ethyl-2-iodo-3-methylbenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Employed in the study of biochemical pathways involving halogenated aromatic compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
Comparison with Similar Compounds
1-Ethyl-3-iodo-2-methylbenzene: Similar structure but with different positions of the ethyl and iodine groups.
1-Iodo-2-methylbenzene: Lacks the ethyl group, making it less bulky and potentially more reactive.
1-Ethyl-2-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 1-Ethyl-2-iodo-3-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, along with an iodine atom. This combination of substituents provides distinct steric and electronic effects, influencing its reactivity and applications in various fields .
Properties
IUPAC Name |
1-ethyl-2-iodo-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPENCTMKMGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370152 | |
Record name | 1-ethyl-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-95-9 | |
Record name | 1-ethyl-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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